![molecular formula C28H40O2P2 B2950011 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-75-5](/img/structure/B2950011.png)
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole” is a P-chiral biphosphorus ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations .
Molecular Structure Analysis
The molecular formula of this compound is C24H32O2P2 . The InChI representation of the molecule isInChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17 (21 (19)27 (15)23 (3,4)5)18-12-10-14-20-22 (18)28 (16 (2)26-20)24 (6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 414.5 g/mol . It is air sensitive and should be stored in cold conditions .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, also known as MeO-BIBOP , is transition metals in various catalytic transformations. It acts as a P-chiral biphosphorus ligand , which means it binds to these metals and influences their reactivity.
Mode of Action
MeO-BIBOP interacts with its targets by coordinating to the metal center of the catalyst, thereby influencing the catalyst’s geometry and electronic properties . This interaction can lead to changes in the catalyst’s reactivity, enabling it to facilitate a variety of asymmetric transformations .
Biochemical Pathways
The compound is involved in several biochemical pathways, including hydrogenations, propargylations, reductions, and hydroformylations . By influencing the reactivity of the catalyst, MeO-BIBOP can affect the rate and selectivity of these reactions .
Result of Action
The molecular and cellular effects of MeO-BIBOP’s action are primarily seen in the outcomes of the catalytic reactions it influences. For example, it can enable the formation of specific enantiomers in asymmetric synthesis , which is crucial in the production of many pharmaceuticals.
Action Environment
The action, efficacy, and stability of MeO-BIBOP can be influenced by various environmental factors. For instance, the presence of other ligands, the nature of the solvent, temperature, and pressure can all affect its ability to bind to the metal center and influence the catalyst’s reactivity .
properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFJBFLMHJRJL-QBQKZGEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

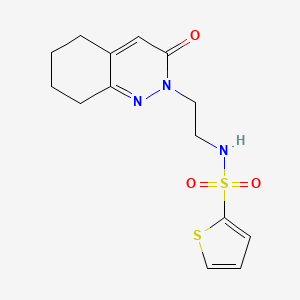
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)


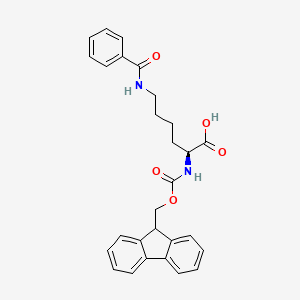
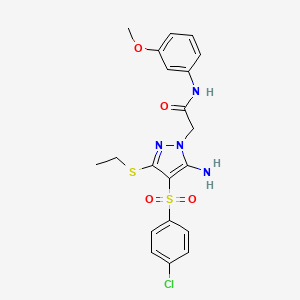
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)

![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)

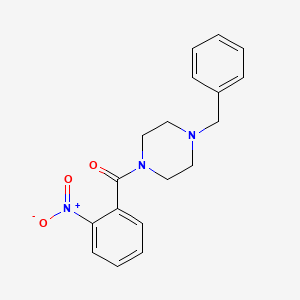
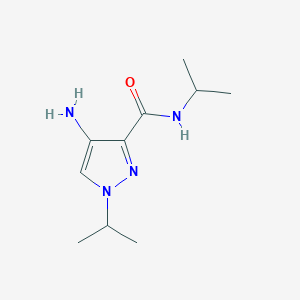

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)